molecular formula C16H15BrN4 B2368943 4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline CAS No. 866157-60-0

4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline

Cat. No.: B2368943
CAS No.: 866157-60-0
M. Wt: 343.228
InChI Key: VHAVSJRPHVNUCQ-UHFFFAOYSA-N
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Description

4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline is a synthetic organic compound that features a bromine atom, a methyl group, and a triazole ring attached to a benzyl aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline typically involves multiple steps, starting with the preparation of the core aniline structure. One common method involves the bromination of 3-methyl aniline to introduce the bromine atom at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: 4-carboxy-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline.

    Reduction: 3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline.

    Substitution: 4-azido-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]aniline
  • 4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]pyridine
  • 4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]imidazole

Uniqueness

4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline is unique due to the specific positioning of the bromine atom and the triazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-3-methyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4/c1-12-8-14(4-7-16(12)17)19-9-13-2-5-15(6-3-13)21-11-18-10-20-21/h2-8,10-11,19H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAVSJRPHVNUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CC=C(C=C2)N3C=NC=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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